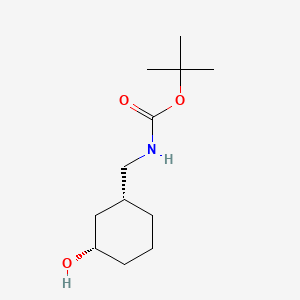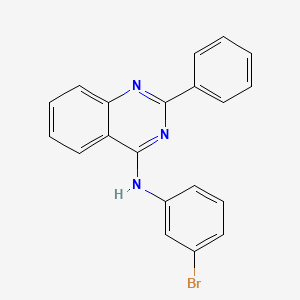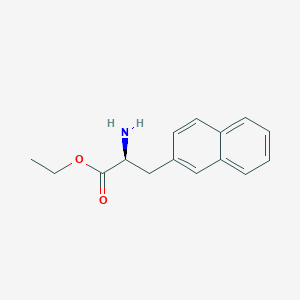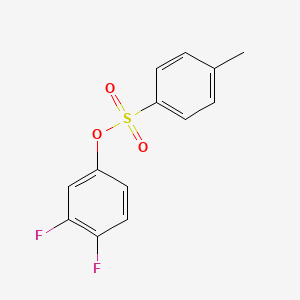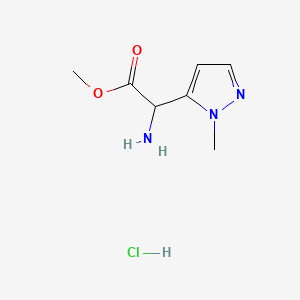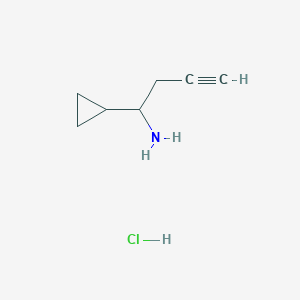
1-Cyclopropylbut-3-yn-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylbut-3-yn-1-aminehydrochloride is a chemical compound with the molecular formula C7H11N·HCl It is a hydrochloride salt of 1-Cyclopropylbut-3-yn-1-amine, which features a cyclopropyl group attached to a but-3-yn-1-amine backbone
Preparation Methods
The synthesis of 1-Cyclopropylbut-3-yn-1-aminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-Cyclopropylbut-3-yne, which can be obtained through the reaction of cyclopropylacetylene with an appropriate base.
Amination: The next step involves the amination of 1-Cyclopropylbut-3-yne using ammonia or an amine source under suitable conditions to form 1-Cyclopropylbut-3-yn-1-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Cyclopropylbut-3-yn-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Addition: The triple bond in the but-3-yn-1-amine backbone can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure desired product formation.
Scientific Research Applications
1-Cyclopropylbut-3-yn-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropylbut-3-yn-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group and the amine functionality play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-Cyclopropylbut-3-yn-1-aminehydrochloride can be compared with similar compounds such as:
1-Cyclopropylbut-3-yn-1-amine: The parent amine without the hydrochloride salt.
Cyclopropylamines: Compounds with a cyclopropyl group attached to an amine.
But-3-yn-1-amines: Compounds with a but-3-yn-1-amine backbone without the cyclopropyl group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components.
Properties
Molecular Formula |
C7H12ClN |
|---|---|
Molecular Weight |
145.63 g/mol |
IUPAC Name |
1-cyclopropylbut-3-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c1-2-3-7(8)6-4-5-6;/h1,6-7H,3-5,8H2;1H |
InChI Key |
HXDBKXUFOMHOOA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1CC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


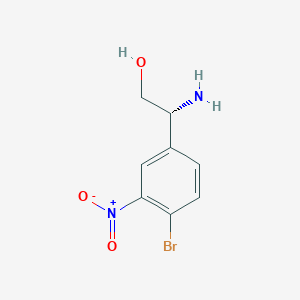
![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide](/img/structure/B13575489.png)

![(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoicacid](/img/structure/B13575506.png)
![N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13575510.png)
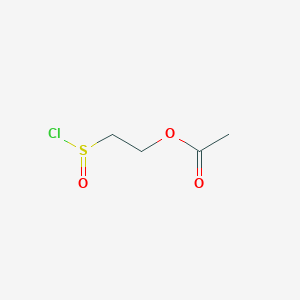
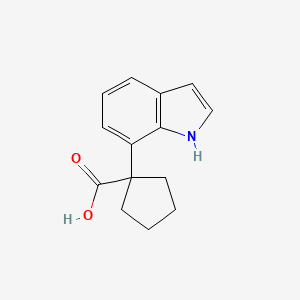
![4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol](/img/structure/B13575525.png)
![2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13575532.png)
